2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Description
2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O2 and its molecular weight is 350.353. The purity is usually 95%.
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Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
The research on pyrazolo[1,5-a]-1,3,5-triazines, which are chemically related to the query compound, has led to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. These compounds, including 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine and its analogs, have shown strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, highlighting their potential in inflammatory and immune-related conditions (Raboisson et al., 2003).
Corticotropin-Releasing Factor Receptor-1 Antagonists
Another study has identified 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds, particularly analogue 12-3, have shown potent CRF1 antagonistic activity with good pharmacokinetic profiles and effectiveness in rat models of anxiety, pointing to their potential as anxiolytic or antidepressant drugs (Gilligan et al., 2009).
Anticonvulsant Activity
Investigations into imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines, similar in structure to the compound , have revealed potent anticonvulsant activity against maximal electroshock-induced seizures. These findings underscore the potential of these compounds in the development of new antiepileptic drugs, though their emetic properties may limit their use (Kelley et al., 1995).
Anticancer Activity
Further research has focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their in vitro cytotoxic activities against various human cancer cell lines. This research direction emphasizes the versatility of this chemical framework in contributing to the discovery of new anticancer agents (Hassan et al., 2015).
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-26-16-4-2-3-13(9-16)11-23-19(25)18-10-17(22-24(18)12-21-23)14-5-7-15(20)8-6-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBAMGUKQHUQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.